Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate is an organic compound characterized by the presence of two difluoromethyl groups and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate typically involves the esterification of 3,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: 3,5-Difluorobenzoic acid.
Reduction: Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate
- Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate
- Ethyl 2-(2,5-difluorophenyl)-2,2-difluoroacetate
Comparison: Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in variations in the compound’s physical, chemical, and biological properties compared to its analogs.
Biological Activity
Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.
- Molecular Formula : C₁₀H₈F₄O₂
- Molecular Weight : 236.17 g/mol
- CAS Number : 1343850-82-7
The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological responses. The exact pathways involved are still under investigation, but initial studies suggest potential therapeutic applications in drug development and disease treatment.
Biological Activity Overview
Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and increased binding affinity to biological targets compared to their non-fluorinated counterparts. This trend is also observed in this compound, which may enhance its efficacy in medicinal applications.
Table 1: Biological Activities of this compound
Activity Type | Description |
---|---|
Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
Antifungal | Preliminary studies suggest antifungal activity comparable to established agents. |
Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways related to diseases. |
Case Studies
Several studies have explored the biological activity of similar fluorinated compounds. For instance:
- Antifungal Activity : A study on difluoro(heteroaryl)methyl derivatives indicated strong antifungal activities against various fungi, suggesting that this compound could exhibit similar effects due to its structural similarities .
- Enzyme Interaction Studies : Research on related compounds demonstrated that fluorinated esters can significantly affect enzyme kinetics and binding affinities. This suggests that this compound may also interact effectively with key metabolic enzymes .
- Pharmacokinetic Studies : Investigations into the ADME (absorption, distribution, metabolism, and excretion) properties of fluorinated compounds reveal that the incorporation of fluorine can enhance permeability while reducing lipophilicity . This characteristic could be advantageous for drug formulation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | C₁₀H₈ClF₂O₂ | Contains chlorine instead of fluorine on the phenyl ring. |
Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C₉H₉F₃O₃ | Hydroxy group alters reactivity profile. |
Ethyl 2-(3-fluorophenyl)acetate | C₉H₉F₂O₂ | Lacks difluoro groups; simpler structure. |
Properties
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLTCOKHPCPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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